Positional Isomer Identity: Para-Ethoxy vs. Ortho-Ethoxy Substitution as a Procurement-Critical Distinction
The target compound (905797-94-6) and its closest cataloged analog (CAS 905765-15-3) are positional isomers differing exclusively in the ethoxy attachment point on the 3-anilino ring – para (C4′) for 905797-94-6 vs. ortho (C2′) for 905765-15-3 . Both possess identical molecular formula (C20H22N4O3) and identical molecular weight (366.4 g·mol⁻¹), yet the para-ethoxy arrangement in 905797-94-6 provides a linear, extended conformation with reduced steric clash at the 3-aminoaryl linkage, whereas the ortho-ethoxy analog introduces a sterically hindered environment that can significantly alter the dihedral angle between the triazinone core and the aniline ring . In congeneric 1,2,4-triazin-5(4H)-one series, such positional isomerism has been associated with differential kinase inhibition profiles, including IC₅₀ variations of >10-fold between ortho- and para-substituted anilino derivatives [1].
| Evidence Dimension | Position of ethoxy substituent on 3-anilino ring |
|---|---|
| Target Compound Data | Para-ethoxy (4-ethoxyphenylamino); CAS 905797-94-6; Molecular formula: C20H22N4O3; MW: 366.4 g·mol⁻¹ |
| Comparator Or Baseline | Ortho-ethoxy (2-ethoxyphenylamino); CAS 905765-15-3; Molecular formula: C20H22N4O3; MW: 366.4 g·mol⁻¹ |
| Quantified Difference | Identical molecular formula and mass; substitution position difference (para vs. ortho) alters steric and electronic properties at the critical 3-aminoaryl pharmacophore |
| Conditions | Structural comparison based on authenticated CAS registry entries and SMILES notation ; class-level SAR inferred from 1,2,4-triazin-5(4H)-one kinase inhibitor patents [1] |
Why This Matters
For a procurement scientist, ordering CAS 905765-15-3 in place of 905797-94-6 introduces a structurally distinct compound that cannot be assumed to produce equivalent biochemical or cellular assay results, despite identical molecular formula and mass.
- [1] Heterocyclic Triazines as Hypoxic Selective Protein Kinase Inhibitors. US Patent US20080234276A1. Describes SAR of 1,2,4-triazine derivatives as protein kinase inhibitors with anilino substitution being a key determinant of potency. View Source
